![molecular formula C5H4BrFN2O B3044721 2-Amino-5-bromo-4-fluoro-3-hydroxypyridine CAS No. 1003710-78-8](/img/structure/B3044721.png)
2-Amino-5-bromo-4-fluoro-3-hydroxypyridine
Overview
Description
2-Amino-5-bromo-4-fluoro-3-hydroxypyridine is used as an organic chemical synthesis intermediate . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular structures of the title compound have been optimized using both DFT and HF methods . The Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
2-Amino-5-bromo-4-fluoro-3-hydroxypyridine is slightly soluble in water . It is stable under recommended storage conditions .Scientific Research Applications
Organic Chemical Synthesis Intermediate
“2-Amino-5-bromo-4-fluoro-3-hydroxypyridine” is used as an organic chemical synthesis intermediate . This means it can be used in the production of a variety of other chemical compounds.
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are of significant interest due to their interesting and unusual physical, chemical, and biological properties . “2-Amino-5-bromo-4-fluoro-3-hydroxypyridine” could potentially be used in the synthesis of these compounds .
Synthesis of Pyrrolo[2,3-d]pyrimidines and Pyrido[2,3-d]pyrimidines
These compounds are known to inhibit focal adhesion kinase (FAK), which plays a crucial role in cancer metastasis . Therefore, “2-Amino-5-bromo-4-fluoro-3-hydroxypyridine” could potentially be used in cancer research .
Synthesis of AMPA Potentiators
AMPA potentiators are compounds that enhance the activity of the AMPA receptor, a type of glutamate receptor in the brain. These compounds have potential applications in the treatment of neurological disorders .
Synthesis of Agricultural Products
The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties . “2-Amino-5-bromo-4-fluoro-3-hydroxypyridine” could potentially be used in the synthesis of these fluorinated agricultural products .
Synthesis of Fluorinated Medicinal and Agrochemical Candidates
Over the past 50 years, many fluorinated medicinal and agrochemical candidates have been discovered, and the interest toward the development of fluorinated chemicals has steadily increased . “2-Amino-5-bromo-4-fluoro-3-hydroxypyridine” could potentially be used in the synthesis of these fluorinated medicinal and agrochemical candidates .
Safety and Hazards
Mechanism of Action
Target of Action
As a pyridine derivative, it may be used in the preparation of imaging agents for nicotinic α4β2 receptor .
Mode of Action
It’s known that pyridine derivatives can participate in various chemical reactions, such as suzuki–miyaura (sm) cross-coupling . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that pyridine derivatives are often involved in carbon–carbon bond-forming reactions, such as the suzuki–miyaura coupling . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
It’s slightly soluble in water , which could potentially influence its bioavailability and distribution.
Result of Action
Given its potential use in the preparation of imaging agents for nicotinic α4β2 receptor , it could potentially influence neuronal signaling.
Action Environment
It’s known that the stability and reactivity of pyridine derivatives can be influenced by factors such as temperature, ph, and the presence of other chemical reagents .
properties
IUPAC Name |
2-amino-5-bromo-4-fluoropyridin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2O/c6-2-1-9-5(8)4(10)3(2)7/h1,10H,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYFGNFGWVGBKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)O)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00613856 | |
Record name | 2-Amino-5-bromo-4-fluoropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00613856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1003710-78-8 | |
Record name | 2-Amino-5-bromo-4-fluoropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00613856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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